An In-depth Technical Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a benzene ring and a sulfur-containing thiophene ring, impart favorable characteristics to molecules that incorporate this scaffold. 2-Methyl-1-benzothiophene-3-carbaldehyde is a key derivative, serving as a versatile building block for the synthesis of a wide array of more complex and functionalized molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a focus on insights relevant to researchers in drug discovery and materials science.
Core Molecular Properties
2-Methyl-1-benzothiophene-3-carbaldehyde is a pale yellow crystalline powder with a molecular formula of C₁₀H₈OS and a molecular weight of 176.24 g/mol .[1][2] Its structure features a benzothiophene core with a methyl group at the 2-position and a carbaldehyde (formyl) group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈OS | [1][2] |
| Molecular Weight | 176.24 g/mol | [1][2] |
| Appearance | Pale yellow crystalline powder | [2] |
| Melting Point | 85-98 °C (depending on purity) | [2] |
| CAS Number | 30446-99-2 | [1][3] |
Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde is the Vilsmeier-Haack reaction.[4][5] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.
The Vilsmeier-Haack Reaction: A Step-by-Step Protocol
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloromethyleniminium salt, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[4][5]
Step 1: Formation of the Vilsmeier Reagent
The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
Caption: Formation of the Vilsmeier Reagent.
Step 2: Electrophilic Aromatic Substitution
The electron-rich 2-methyl-1-benzothiophene attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
Step 3: Hydrolysis
The iminium salt is then hydrolyzed during the workup to yield the final product, 2-Methyl-1-benzothiophene-3-carbaldehyde.
Caption: Vilsmeier-Haack Synthesis Workflow.
Detailed Experimental Protocol (Adapted from similar procedures): [6][7]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF) and cool the flask in an ice bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Substrate: Dissolve 2-methyl-1-benzothiophene in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent mixture.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Hydrolysis and Neutralization: Carefully neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is neutral or slightly basic. This will hydrolyze the intermediate iminium salt.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Aldehydic Proton: A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
-
Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring.
-
Methyl Protons: A singlet in the upfield region, typically around δ 2.5-3.0 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the highly downfield region, typically around δ 180-190 ppm.
-
Aromatic and Heteroaromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).
-
Methyl Carbon: A signal in the upfield region, typically around δ 15-25 ppm.
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, characteristic absorption band in the region of 1680-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹.
-
C-H Bending (Aromatic): Bands in the region of 690-900 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments of the benzothiophene ring system.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 2-Methyl-1-benzothiophene-3-carbaldehyde is dominated by the aldehyde functional group, making it a valuable intermediate for a variety of chemical transformations.
Reactions at the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-methyl-1-benzothiophene-3-carboxylic acid, using standard oxidizing agents.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols (via reduction with agents like NaBH₄), cyanohydrins, and other addition products.
-
Condensation Reactions: It undergoes condensation reactions with amines to form imines (Schiff bases) and with active methylene compounds in reactions like the Knoevenagel condensation.[9][10][11]
-
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the extension of the carbon chain and the introduction of various substituents.[12][13][14][15][16]
Caption: Key Reactions of the Aldehyde Group.
Applications in Drug Discovery and Materials Science
The benzothiophene scaffold is a key component in numerous biologically active compounds and functional organic materials. 2-Methyl-1-benzothiophene-3-carbaldehyde serves as a crucial starting material for the synthesis of these valuable molecules.
Drug Discovery
The benzothiophene nucleus is present in several approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene , used for the treatment of osteoporosis and the prevention of breast cancer.[17][18][19][20] The synthesis of raloxifene and its analogues often involves the elaboration of a benzothiophene core, highlighting the importance of intermediates like 2-Methyl-1-benzothiophene-3-carbaldehyde in constructing such complex therapeutic agents.
Furthermore, derivatives of benzothiophene have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial activity: Benzothiophene derivatives have been synthesized and shown to be effective against various bacterial and fungal strains.[1][21][22] The aldehyde functionality can be readily converted into other functional groups, such as hydrazones, which have shown potent antimicrobial properties.[23]
-
Anticancer activity: The benzothiophene scaffold is being actively investigated for the development of new anticancer agents.[23]
-
Benzothieno[3,2-b]pyridines: Condensation of 2-amino-3-formylbenzothiophenes with ketones leads to the formation of benzothieno[3,2-b]pyridines, a class of compounds that has shown promising antibacterial and cytotoxic activities.[23]
Materials Science
In the field of materials science, benzothiophene-containing molecules are of great interest for their application in organic electronics. The extended π-conjugated system of the benzothiophene core facilitates charge transport, making these materials suitable for use in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Organic Photovoltaics (OPVs)
-
Organic Field-Effect Transistors (OFETs)
The ability to functionalize the benzothiophene scaffold, for which 2-Methyl-1-benzothiophene-3-carbaldehyde is a key precursor, allows for the fine-tuning of the electronic and photophysical properties of these materials to optimize device performance.
Safety and Handling
2-Methyl-1-benzothiophene-3-carbaldehyde is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
2-Methyl-1-benzothiophene-3-carbaldehyde is a fundamentally important building block in organic synthesis, with significant implications for both drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide a gateway to a vast chemical space of functionalized benzothiophene derivatives. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers aiming to leverage the potential of the benzothiophene scaffold in the development of new therapeutics and advanced materials.
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